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Compound of Interest

Compound Name: Thiophene-2-ethylamine HCI salt

Cat. No.: B3159440

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for
Thiophene-2-ethylamine hydrochloride. Due to the limited availability of published spectra for
the hydrochloride salt, this document combines available data for the free base, Thiophene-2-
ethylamine, with predicted spectroscopic characteristics for its hydrochloride salt based on
established chemical principles and data from analogous compounds. This guide is intended to
support research, drug development, and quality control activities where Thiophene-2-
ethylamine and its salts are utilized.

Chemical Structure and Properties

Thiophene-2-ethylamine hydrochloride is the salt formed from the reaction of the heterocyclic
amine, Thiophene-2-ethylamine, with hydrochloric acid. The protonation of the primary amine
group significantly influences its physical and spectroscopic properties.
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Property Value Reference

) 2-(Thiophen-2-yl)ethan-1-
Chemical Name o ] IUPAC Nomenclature
aminium chloride

Thiophene-2-ethylamine HCI,

Synonyms 2-(2-Thienyl)ethylamine
hydrochloride

Molecular Formula CeH10CINS

Molecular Weight 163.67 g/mol

Not explicitly found for HCI
CAS Number [1]
salt; Free base: 30433-91-1

Spectroscopic Data

The following sections present the available and predicted spectroscopic data for Thiophene-2-
ethylamine hydrochloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Protonation of the ethylamine side chain is expected to induce a significant downfield shift
(deshielding) of the adjacent methylene protons in both *H and 3C NMR spectra due to the
electron-withdrawing effect of the newly formed ammonium group.

H NMR (Proton NMR) Data

Predicted *H NMR data for Thiophene-2-ethylamine HCI in a suitable deuterated solvent (e.g.,
D20 or DMSO-ds).
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Chemical Shift

Multiplicity
(3, ppm)

Integration

Assignment

Notes

~7.4-7.2 m

1H

H5 (thiophene
ring)

Expected to be
the most
downfield of the
thiophene

protons.

~7.0-6.8 m

2H

H3, H4
(thiophene ring)

~3.4-3.2 t

2H

-CH2-NHs™*

Significant
downfield shift
expected
compared to the

free base (~2.9

ppm).

~3.2-3.0 t

2H

Thiophene-CHz-

Downfield shift
expected
compared to the

free base (~2.8

ppm).

~8.5-8.0 brs

3H

-NHsz*

Broad signal,
exchangeable
with D20.
Chemical shift is
highly dependent
on solvent and

concentration.

13C NMR (Carbon NMR) Data

Predicted 13C NMR data for Thiophene-2-ethylamine HCI.
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Chemical Shift (6, ppm)

Assignment

Notes

Quaternary carbon, attached

~140 - 138 C2 (thiophene ring) ]

to the ethylamine group.
~128 - 126 C5 (thiophene ring)
~126 - 124 C4 (thiophene ring)
~124 - 122 C3 (thiophene ring)

Downfield shift expected
~42 - 40 -CH2-NHs*

compared to the free base.
~30-28 Thiophene-CH:-

Infrared (IR) Spectroscopy

The IR spectrum of the hydrochloride salt will exhibit characteristic bands of the ammonium

group, which are absent in the free base.

FT-IR Data
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Wavenumber (cm~?) Intensity Assignment

Aromatic C-H stretch

3100 - 3000 Medium , _
(thiophene ring)
) Aliphatic C-H stretch (-CH2-
2950 - 2850 Medium
CHz-)
~3000 - 2800 Strong, Broad N-H stretch of R-NH3*
) N-H bend (scissoring) of R-
~1600 Medium
NH3*
) Asymmetric N-H bend of R-
~1500 Medium
NHs*
~1450 Medium C=C stretch (thiophene ring)
C-H out-of-plane bend
~850 - 700 Strong ) )
(thiophene ring)
~700 Medium C-S stretch (thiophene ring)

Mass Spectrometry (MS)

In a typical electron ionization (El) mass spectrum, the hydrochloride salt will likely dissociate,
and the resulting spectrum will be that of the free base, Thiophene-2-ethylamine. The
molecular ion peak of the free base is expected at m/z = 127.

Mass Spectrometry Data (Electron lonization - EI)

miz Relative Intensity Proposed Fragment

[M]* (Molecular ion of the free

127 High
base)
98 High [M - CH2NH]* or [CaH4S-CHz]*
Thiophene-CHz]* (Tropylium-
97 Very High [_ ] P I" (Tropy
like ion, often the base peak)
30 High [CH2NH2]*
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Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below.

NMR Spectroscopy

Sample Preparation:
o Weigh approximately 5-10 mg of Thiophene-2-ethylamine HCI salt.

e Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g.,
DMSO-ds, D20, or CD3OD) in a clean, dry NMR tube.

o Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied if
necessary.

Instrumentation and Parameters (*H NMR):

e Spectrometer: 400 MHz or higher field NMR spectrometer.

e Solvent: DMSO-ds.

e Temperature: 298 K.

e Pulse Sequence: Standard single-pulse experiment.

e Number of Scans: 16-64 scans, depending on sample concentration.
o Relaxation Delay: 1-2 seconds.

o Reference: Tetramethylsilane (TMS) at 0.00 ppm or residual solvent peak.
Instrumentation and Parameters (33C NMR):

e Spectrometer: 100 MHz or higher.

e Solvent: DMSO-ds.

» Pulse Sequence: Proton-decoupled pulse sequence.

© 2025 BenchChem. All rights reserved. 6/10 Tech Support


https://www.benchchem.com/product/b3159440?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3159440?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

e Number of Scans: 1024 or more, as 13C has a low natural abundance.
¢ Relaxation Delay: 2-5 seconds.

o Reference: TMS at 0.00 ppm or solvent peak.

FT-IR Spectroscopy (KBr Pellet Method)

Sample Preparation:

o Thoroughly dry both the Thiophene-2-ethylamine HCI salt and spectroscopic grade
Potassium Bromide (KBr) to remove any moisture.

e In an agate mortar, grind a small amount (1-2 mg) of the sample into a fine powder.

e Add approximately 100-200 mg of dry KBr to the mortar and mix thoroughly with the sample
by grinding.

o Transfer the mixture to a pellet press and apply pressure (typically 8-10 tons) for several
minutes to form a transparent or translucent pellet.

Instrumentation and Data Acquisition:

e Spectrometer: Fourier Transform Infrared (FT-IR) spectrometer.
e Range: 4000 - 400 cm™1,

e Resolution: 4 cm~1.

e Number of Scans: 16-32 scans.

o Background: A background spectrum of the empty sample compartment should be collected
before analyzing the sample.

Mass Spectrometry (Electron lonization)

Sample Preparation:
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» Dissolve a small amount of the Thiophene-2-ethylamine HCI salt in a suitable volatile

solvent (e.g., methanol or dichloromethane) to a concentration of approximately 1 mg/mL.

« If necessary, dilute the solution further to prevent overloading the instrument.

Instrumentation and Parameters:

o Mass Spectrometer: A mass spectrometer equipped with an electron ionization (El) source.

 |onization Energy: 70 eV.

 Inlet System: Direct insertion probe or gas chromatography (GC) inlet.

e Mass Range: m/z 10 - 300.

e Scan Speed: Appropriate for the inlet system used.

Workflow and Pathway Diagrams

The following diagrams illustrate the general workflow for spectroscopic analysis and the

relationship between the free base and its hydrochloride salt.
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Click to download full resolution via product page

Caption: General workflow for the spectroscopic analysis of Thiophene-2-ethylamine HCI.
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Caption: Acid-base relationship between Thiophene-2-ethylamine and its HCI salt.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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